molecular formula C10H10N4O B2374762 1-phenyl-1H-imidazole-5-carbohydrazide CAS No. 852388-83-1

1-phenyl-1H-imidazole-5-carbohydrazide

Cat. No.: B2374762
CAS No.: 852388-83-1
M. Wt: 202.217
InChI Key: JPQCZDARCOTCOG-UHFFFAOYSA-N
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Description

1-Phenyl-1H-imidazole-5-carbohydrazide (CAS: 852388-83-1) is a nitrogen-containing heterocyclic compound characterized by a phenyl group at the 1-position and a carbohydrazide moiety (-CONHNH₂) at the 5-position of the imidazole ring. Its molecular formula is C₁₀H₁₀N₄O, with a calculated molecular weight of 198.21 g/mol. The phenyl substituent enhances lipophilicity, which can influence bioavailability and receptor interactions, while the carbohydrazide group offers sites for chemical modifications or hydrogen bonding .

Properties

IUPAC Name

3-phenylimidazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-13-10(15)9-6-12-7-14(9)8-4-2-1-3-5-8/h1-7H,11H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQCZDARCOTCOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC=C2C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-1H-imidazole-5-carbohydrazide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-imidazole-5-carbohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized imidazole derivatives, while reduction can produce different hydrazide forms .

Scientific Research Applications

Medicinal Chemistry

1-Phenyl-1H-imidazole-5-carbohydrazide has been investigated for its potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic agents.

Case Study: Anti-Inflammatory Activity

A study synthesized various derivatives of imidazole compounds, including this compound, and evaluated their anti-inflammatory effects. The results indicated that certain derivatives exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets in the treatment of inflammation. For instance, compounds derived from this scaffold showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various pathogens.

Case Study: Antibacterial Evaluation

Research conducted on imidazole derivatives demonstrated that this compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The evaluation utilized standard methods like the agar diffusion assay, revealing that certain concentrations of the compound significantly inhibited bacterial growth, thus suggesting its potential as a lead compound for antibiotic development .

Biochemical Applications

In biochemical research, this compound is utilized for studying protein interactions and functions.

Proteomics Research

The compound serves as a tool in proteomics to investigate protein-ligand interactions. It aids in understanding the binding mechanisms and affinities of proteins, which is essential for drug design and development. Studies have shown that derivatives of this compound can selectively inhibit specific protein targets, providing insights into their biological roles.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds.

Synthesis Overview

A common synthetic route involves the reaction of phenyl hydrazine with imidazole derivatives under controlled conditions to yield this compound. The yield and purity are often optimized through various purification techniques including recrystallization and chromatography .

Data Tables

Application AreaObserved Effect/ActivityReference
Anti-inflammatorySignificant COX inhibition
AntimicrobialInhibition of E. coli growth
ProteomicsProtein interaction studies

Mechanism of Action

The mechanism of action of 1-phenyl-1H-imidazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to interact with enzymes and proteins, affecting their activity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

The biological and physicochemical properties of imidazole derivatives are highly dependent on substituent groups. Below is a detailed comparison of 1-phenyl-1H-imidazole-5-carbohydrazide with analogous compounds:

Table 1: Structural and Functional Comparison
Compound Name Substituent at Position 1 Functional Group at Position 5 Molecular Weight (g/mol) Key Properties/Applications
This compound Phenyl Carbohydrazide (-CONHNH₂) 198.21 R&D use; lipophilic backbone
1-Methyl-1H-imidazole-5-carbohydrazide Methyl Carbohydrazide (-CONHNH₂) 140.15 97% purity; used in synthesis
1H-Imidazole-5-carbohydrazide Hydrogen Carbohydrazide (-CONHNH₂) 126.12 Parent compound; CAS 18329-78-7
1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid Benzyl Nitro (-NO₂) and carboxylic acid (-COOH) 287.25 (calculated) Nitro group enhances reactivity; potential for derivatization
2-(Methylthio)-1-phenyl-1H-imidazole-5-carboxylic acid Phenyl Methylthio (-SMe) and carboxylic acid (-COOH) 248.30 Thioether group influences redox properties
Key Observations :
  • Substituent Effects :

    • Phenyl vs. Methyl : The phenyl group in this compound increases steric bulk and aromatic interactions compared to the smaller methyl group in its analog. This difference can affect binding affinity in biological targets .
    • Carbohydrazide vs. Carboxylic Acid : The carbohydrazide group (-CONHNH₂) offers nucleophilic sites for condensation reactions, while carboxylic acid derivatives (e.g., 1-benzyl-5-nitro-1H-imidazole-4-carboxylic acid) are more acidic and participate in salt formation .
  • Electronic Properties: Nitro (-NO₂) and methylthio (-SMe) substituents (as in 1-benzyl-5-nitro-1H-imidazole-4-carboxylic acid and 2-(methylthio)-1-phenyl-1H-imidazole-5-carboxylic acid) alter electron density, impacting reactivity in electrophilic substitution reactions .
Table 2: Physicochemical Properties
Compound Name Melting Point (°C) Solubility Stability
This compound Not reported Likely polar aprotic solvents Stable at RT
1-Methyl-1H-imidazole-5-carbohydrazide Not reported DMSO, DMF 97% purity
Ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate 106–107 Ethanol, chloroform Stable under inert conditions

Biological Activity

1-Phenyl-1H-imidazole-5-carbohydrazide is a compound that has garnered attention in recent years due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound (CAS No. 852388-83-1) features an imidazole ring substituted with a phenyl group and a carbohydrazide moiety. Its unique structure contributes to its reactivity and biological interactions.

Chemical Formula: C10_{10}H10_{10}N4_4

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its effectiveness against common bacterial strains using the disk diffusion method.

Table 1: Antimicrobial Activity of this compound

PathogenZone of Inhibition (mm)
Escherichia coli20
Staphylococcus aureus22
Bacillus subtilis19
Candida albicans18

The results indicate that this compound has a notable inhibitory effect on both bacterial and fungal pathogens, suggesting potential applications in treating infections caused by these microorganisms .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A case study investigated its effects on various cancer cell lines, focusing on its ability to induce apoptosis.

Case Study: Anticancer Effects

In vitro studies demonstrated that treatment with varying concentrations of this compound resulted in:

  • Cell Viability Reduction: A significant decrease in cell viability was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Apoptosis Induction: Flow cytometry analysis revealed an increase in early and late apoptotic cells, indicating that the compound effectively triggers programmed cell death.

Table 2: Effect on Cancer Cell Lines

Cell LineIC50 (µM)Apoptotic Cells (%)
MCF-71535
A5491240

These findings suggest that the compound may serve as a lead molecule for developing new anticancer therapies .

The mechanism underlying the biological activities of this compound is believed to involve its interaction with specific molecular targets, including enzymes and proteins. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Table 3: Comparison with Related Compounds

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
1-(4-Chlorophenyl)-1H-imidazoleModerateHigh
2-MethylimidazoleLowModerate

This comparison highlights the distinct pharmacological profile of this compound, making it a valuable candidate for further investigation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-phenyl-1H-imidazole-5-carbohydrazide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of glyoxal derivatives with primary amines or hydrazines under acidic conditions. For example, hydrazide formation can be achieved by reacting 1-phenyl-1H-imidazole-5-carboxylic acid with hydrazine hydrate in ethanol at reflux. Optimization includes temperature control (70–90°C), stoichiometric ratios (1:1.2 for acid to hydrazine), and catalyst use (e.g., H₂SO₄) to improve yield . Alternative routes involve multi-component reactions using aldehydes, amines, and nitriles, as demonstrated in analogous imidazole syntheses .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the phenyl group (δ 7.2–7.6 ppm for aromatic protons) and hydrazide NH₂ signals (δ 4.5–5.0 ppm, broad).
  • IR Spectroscopy : Detect carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) of the hydrazide moiety.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to rule out byproducts .

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of imidazole derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL refines bond lengths, angles, and torsional parameters. For example, the phenyl ring’s dihedral angle relative to the imidazole plane can be determined to assess conjugation effects. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts, and hydrogen bonding networks (e.g., N-H⋯O) are mapped to validate hydrazide interactions .

Advanced Research Questions

Q. How do electron-withdrawing substituents on the phenyl ring influence the reactivity of this compound?

  • Methodological Answer : Substituents like -NO₂ or -CF₃ alter electron density, affecting nucleophilic/electrophilic sites. Computational studies (DFT) can predict Fukui indices to identify reactive regions. Experimentally, kinetic studies under varying pH (e.g., 2–10) and electrophile addition (e.g., acyl chlorides) quantify substitution rates. For instance, para-CF₃ groups reduce hydrazide nucleophilicity by 40% compared to unsubstituted analogs .

Q. What strategies mitigate side reactions during multi-component synthesis of substituted imidazole carbohydrazides?

  • Methodological Answer :

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation while suppressing polymerization.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Stepwise Monitoring : TLC or in-situ IR tracks reaction progress; quenching at intermediate stages isolates key intermediates (e.g., Schiff bases) .

Q. How can in-silico docking studies predict the bioactivity of this compound against enzyme targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) with EGFR kinase (PDB: 1M17) identifies binding poses. Parameters include grid box size (20 ų centered on ATP-binding site), Lamarckian genetic algorithm, and scoring function validation. Hydrazide NH groups often form hydrogen bonds with Thr766 and Met769, while the phenyl group engages in π-π stacking with Phe771 .

Q. What analytical approaches resolve discrepancies in NMR data for imidazole carbohydrazide derivatives?

  • Methodological Answer :

  • Variable Temperature NMR : Distinguishes dynamic effects (e.g., hindered rotation of the phenyl group).
  • 2D Techniques (COSY, HSQC) : Assign overlapping signals; NOESY detects spatial proximity between hydrazide protons and aromatic rings.
  • Isotopic Labeling : ¹⁵N-labeled hydrazine confirms NH₂ connectivity in crowded spectra .

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